IDO1 vs. TDO Selectivity Profile of 2-(6-Bromo-1H-indol-1-yl)ethanol
2-(6-Bromo-1H-indol-1-yl)ethanol inhibits human IDO1 with an IC50 of 640 nM. Against the related tryptophan-catabolizing enzyme TDO, the compound exhibits 16-fold higher potency with an IC50 of 40 nM [1]. In cellular assays, the compound shows IDO1 inhibition with an EC50 of 5.50 μM in IFN-γ-induced HeLa cells, while TDO inhibition in SW48 and A-172 cells yields EC50 values of 1.07 μM and 3.03 μM, respectively [1].
| Evidence Dimension | Enzyme inhibition potency (IDO1 vs. TDO) |
|---|---|
| Target Compound Data | IDO1 IC50 = 640 nM; TDO IC50 = 40 nM |
| Comparator Or Baseline | TDO IC50 = 40 nM (intra-compound selectivity) |
| Quantified Difference | 16-fold selectivity for TDO over IDO1 |
| Conditions | Recombinant human IDO1 (aa 12-403) and TDO (aa 19-388) expressed in E. coli Transetta (DE3); spectrophotometric analysis |
Why This Matters
This selectivity profile informs the compound's utility in immuno-oncology programs where dual IDO1/TDO inhibition or TDO-sparing activity is required to prevent compensatory immune escape.
- [1] BindingDB. (2023). BDBM50606613 (CHEMBL5219865) Affinity Data. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50606613 View Source
